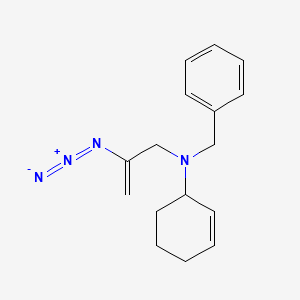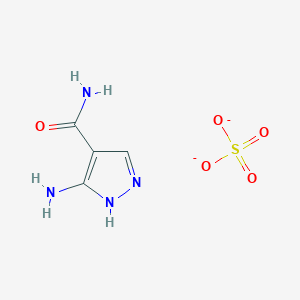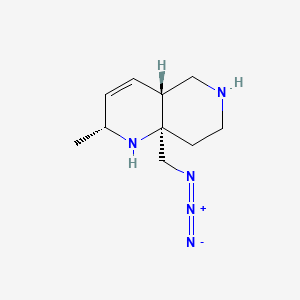
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime typically involves the following steps:
Starting Material: The synthesis begins with 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone.
Oximation Reaction: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature.
Purification: The resulting oxime is purified through recrystallization or other suitable purification techniques to obtain the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form the corresponding nitro compound using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the oxime can yield the corresponding amine. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The oxime can be hydrolyzed back to the ketone under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用機序
The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime functional group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.
類似化合物との比較
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar phenylpropanamine structure but different functional groups.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Another psychedelic compound with an ethyl group instead of a methyl group.
2,5-Dimethoxyphenethylamine (2C-H): A simpler phenethylamine derivative with similar methoxy substitutions.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from these related compounds.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
N-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO3/c1-8-5-12(16-4)10(6-9(2)13-14)7-11(8)15-3/h5,7,14H,6H2,1-4H3 |
InChIキー |
HVCJKHJIAUAVFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)CC(=NO)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)


